Product packaging for N6-Cyclopentyladenosine(Cat. No.:CAS No. 41552-82-3)

N6-Cyclopentyladenosine

Cat. No.: B1669581
CAS No.: 41552-82-3
M. Wt: 335.36 g/mol
InChI Key: SQMWSBKSHWARHU-SDBHATRESA-N
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Description

Overview of N6-Cyclopentyladenosine (CPA) as a Research Tool

This compound is widely employed in scientific research as a selective agonist for the A1 adenosine (B11128) receptor. wikipedia.org This selectivity allows researchers to activate the A1 receptor subtype specifically, thereby elucidating its distinct physiological roles in various tissues and organ systems. CPA's ability to be administered systemically and remain centrally active makes it a valuable compound for in vivo studies in animal models. rndsystems.comtocris.com Its application has led to the development of a large family of derivative compounds, further expanding the toolkit for adenosine receptor research. wikipedia.org The primary use of CPA is to investigate the functional consequences of A1 receptor activation, which includes effects on the cardiovascular system, neurological activity, and inflammatory responses. wikipedia.orgcaymanchem.combiocrick.com

The principal significance of this compound in academic research lies in its potent and selective agonism at the adenosine A1 receptor subtype. rndsystems.comtocris.com Adenosine receptors are a class of purinergic G protein-coupled receptors with four known subtypes: A1, A2A, A2B, and A3. Each subtype has a unique tissue distribution and couples to different intracellular signaling pathways. CPA's value comes from its ability to preferentially bind to and activate A1 receptors over other subtypes. rndsystems.commedchemexpress.com

This high selectivity is demonstrated by its binding affinity (Ki), which is a measure of how tightly a ligand binds to a receptor. The lower the Ki value, the higher the affinity. For human adenosine receptors, CPA displays a significantly higher affinity for the A1 receptor compared to the A2A and A3 receptors. rndsystems.comtocris.commedchemexpress.com This allows researchers to dissect the specific contributions of the A1 receptor pathway from the other adenosine-mediated signaling cascades. wikipedia.orgcaymanchem.com

Table 1: Binding Affinity (Ki) of this compound for Human Adenosine Receptor Subtypes

Receptor Subtype Ki Value (nM)
Human A1 2.3 rndsystems.comtocris.comcaymanchem.commedchemexpress.com
Human A2A 790 rndsystems.comtocris.comcaymanchem.commedchemexpress.com
Human A3 43 rndsystems.comtocris.comcaymanchem.commedchemexpress.com

Data sourced from studies on human receptors expressed in cell lines.

The development of this compound arose from research efforts to create ligands with improved selectivity for adenosine receptor subtypes. CPA was originally synthesized as a high-affinity ligand for A1 adenosine receptors. nih.gov Early characterization studies in the mid-1980s established its pharmacological profile. A 1986 study by Williams, Braunwalder, and Erickson was instrumental in evaluating the binding of radiolabeled CPA to rat brain tissue, confirming its high affinity for A1 receptors and proposing its utility as a selective radioligand for studying these sites. wikipedia.org

Subsequent research further defined its functional activity. For instance, a 1987 study by Coffin and Spealman investigated the behavioral and cardiovascular effects of CPA in cynomolgus monkeys, noting its primary impact on the cardiovascular system with only subtle behavioral changes. wikipedia.org These foundational studies were critical in establishing CPA as a reliable and selective A1 receptor agonist, paving the way for its widespread adoption in pharmacological research to explore the therapeutic potential and physiological functions of A1 receptor activation.

Scope and Objectives of Research on this compound

The focused activity of CPA on the A1 adenosine receptor has enabled its use across a broad spectrum of research areas. The primary objective in using CPA is to selectively stimulate the A1 receptor to understand its role in various biological processes and its potential as a therapeutic target.

Research utilizing CPA encompasses several key areas:

Cardiovascular Research : Studies have investigated the effects of A1 receptor activation by CPA on heart rate, blood pressure, and protection against ischemic injury. caymanchem.comtaylorandfrancis.comnih.gov The objective is to understand the receptor's role in cardiac function and its potential for cardioprotection. taylorandfrancis.com

Neuroscience : CPA is used to explore the A1 receptor's involvement in processes such as pain modulation, seizure activity, memory, and sleep regulation. caymanchem.commedchemexpress.com Research objectives include elucidating the mechanisms of neuroprotection and the potential for treating neurological disorders like epilepsy. caymanchem.comfrontiersin.org

Organophosphate Poisoning : Studies have explored CPA's efficacy in counteracting the lethal effects of certain nerve agents, such as sarin (B92409) and tabun (B1200054). nih.gov The objective is to investigate whether A1 receptor activation can reduce the accumulation of acetylcholine (B1216132) in the brain following organophosphate exposure, thereby preventing mortality and mitigating symptoms. nih.gov

Inflammation and Pain : Researchers use CPA to study the link between A1 receptor activation and the modulation of inflammatory pain. biocrick.com These studies aim to understand the relationship between adenosine and opioid receptor systems in the spinal cord to develop new therapeutic strategies for chronic pain. biocrick.com

Cancer Research : The compound has been used to investigate apoptosis (programmed cell death) in cancer cell lines, such as in leukemia. medchemexpress.com The objective is to determine if selective A1 receptor activation can be a viable strategy for anti-tumor therapies. medchemexpress.com

Table 2: Selected Research Applications of this compound (CPA)

Research Area Organism/Model Key Finding Research Objective
Neuroscience Rat CPA showed anticonvulsant activity in a model of generalized seizures. caymanchem.com To evaluate the anticonvulsant potential of A1 receptor activation.
Cardiovascular Rat Deoxyribose analogues of CPA caused reductions in heart rate and blood pressure. nih.gov To quantify the in vivo cardiovascular effects of A1 receptor agonism.
Toxicology Rat CPA effectively attenuated cholinergic symptoms and prevented mortality in tabun- or sarin-intoxicated rats. nih.gov To investigate A1 receptor agonists as a treatment for organophosphate poisoning. nih.gov
Pain Research Rat CPA produced antinociceptive (pain-reducing) effects in rats with inflammation, an effect linked to kappa-opioid receptors. biocrick.com To explore the interaction between adenosine A1 and opioid receptor systems in pain modulation. biocrick.com

| Oncology | Human Leukemia (HL-60) Cells | CPA decreased cell viability and increased the number of apoptotic cells. medchemexpress.com | To investigate the potential anti-tumor activity of CPA through apoptosis induction. medchemexpress.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21N5O4 B1669581 N6-Cyclopentyladenosine CAS No. 41552-82-3

Properties

IUPAC Name

(2R,3R,4S,5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4/c21-5-9-11(22)12(23)15(24-9)20-7-18-10-13(16-6-17-14(10)20)19-8-3-1-2-4-8/h6-9,11-12,15,21-23H,1-5H2,(H,16,17,19)/t9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMWSBKSHWARHU-SDBHATRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56422170
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

41552-82-3
Record name N6-cyclopentyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41552-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(6)-Cyclopentyladenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041552823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-CYCLOPENTYLADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LG47VG1ID
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Adenosine Receptor Pharmacology of N6 Cyclopentyladenosine

Adenosine (B11128) Receptor Subtype Selectivity and Affinity

The interaction of N6-Cyclopentyladenosine with the four known adenosine receptor subtypes (A1, A2A, A2B, and A3) has been a subject of detailed investigation. These studies consistently demonstrate that CPA is a potent agonist with a pronounced preference for the A1 receptor.

A1 Receptor Agonist Activity and Binding Affinity (Ki values)

This compound is a potent and selective agonist for the adenosine A1 receptor. tocris.combiocrick.com Its high affinity for this receptor has been quantified through various binding assays. For human adenosine A1 receptors, the inhibition constant (Ki) is consistently reported to be approximately 2.3 nM. tocris.commedchemexpress.comadooq.comselleckchem.com Studies on rat brain membranes have shown a similarly high affinity, with a reported dissociation constant (Kd) of 0.48 nM. nih.govsnmjournals.org Another investigation reported a Ki value of 0.8 nM for A1 receptors in rat brain membranes. researchgate.net Furthermore, research on the human homologue of the A1 receptor identified a binding Ki value of 2.25 nM at the high-affinity site. nih.gov The binding of CPA to the A1 receptor is specific, saturable, and reversible. nih.gov

Table 1: Binding Affinity of this compound at the A1 Adenosine Receptor This is an interactive table. Select a row to see more details.

Receptor SubtypeSpecies/TissueAffinity Value (Ki/Kd)Reference(s)
A1 Human2.3 nM (Ki) medchemexpress.com, tocris.com, adooq.com, selleckchem.com
A1 Rat Brain Membranes0.48 nM (Kd) nih.gov, snmjournals.org
A1 Rat Brain Membranes0.8 nM (Ki) researchgate.net
A1 Human (homologue)2.25 nM (Ki) nih.gov

Selectivity Profile Against A2A, A2B, and A3 Receptors

The selectivity of this compound for the A1 receptor is evident when its binding affinities for the other adenosine receptor subtypes are compared. The compound displays significantly lower affinity for the A2A, A2B, and A3 receptors. For human receptors, the Ki values for A2A and A3 are reported as 790 nM and 43 nM, respectively. tocris.commedchemexpress.comadooq.comselleckchem.com For the human A2B receptor, the half-maximal effective concentration (EC50) is reported to be 18,600 nM. tocris.combiocrick.com This translates to a selectivity ratio of approximately 343-fold for the A1 receptor over the A2A receptor and approximately 19-fold over the A3 receptor, based on these Ki values.

Table 2: Selectivity Profile of this compound This is an interactive table. Select a row to see more details.

Receptor SubtypeSpeciesAffinity/Potency ValueReference(s)
A2A Human790 nM (Ki) medchemexpress.com, tocris.com, adooq.com, selleckchem.com
A3 Human43 nM (Ki) medchemexpress.com, tocris.com, adooq.com, selleckchem.com
A2B Human18,600 nM (EC50) tocris.com, biocrick.com

Comparative Analysis with Other Adenosine Agonists

When compared to other adenosine agonists, this compound (CPA) demonstrates a distinct pharmacological profile. For instance, N6-cyclohexyladenosine (CHA), another A1-selective agonist, was found to be twofold less active than CPA in displacing radiolabeled CPA from rat brain membranes. nih.gov

In comparison with 2-chloro-N6-cyclopentyladenosine (CCPA), CPA shows a lower affinity and selectivity for the A1 receptor. researchgate.netd-nb.info CCPA is reported to have a Ki value of 0.4 nM at A1 receptors in rat brain membranes, making it roughly twice as potent as CPA in that model. researchgate.net Despite this, both CPA and CCPA are considered among the most potent A1 receptor agonists available. nih.gov In studies on human bronchial tissue, CPA was shown to be a potent A1 agonist, with the rank order of contractile activity for adenosine agonists being A1 > A2B >> A2A = A3. atsjournals.org

Table 3: Comparative Affinity of Adenosine Agonists at the A1 Receptor (Rat Brain) This is an interactive table. Select a row to see more details.

CompoundKi Value (nM)Reference(s)
This compound (CPA) 0.8 researchgate.net
2-Chloro-N6-cyclopentyladenosine (CCPA) 0.4 researchgate.net
R-N6-phenylisopropyladenosine (R-PIA) 1.3 researchgate.net

Receptor Occupancy and Ligand-Binding Dynamics

The interaction of this compound with the A1 receptor has also been characterized through in vivo imaging and kinetic binding studies, providing insights into its behavior in a physiological context and the dynamics of its binding.

In Vivo Receptor Occupancy Studies using PET

Positron Emission Tomography (PET) has been utilized to study A1 receptor occupancy in vivo. In one study involving rats, the interaction of CPA with A1 receptors was investigated using the antagonist radioligand ¹¹C-MPDX. snmjournals.orgsnmjournals.org The administration of CPA, a potent A1 agonist, led to a counterintuitive increase in the binding of the antagonist radioligand ¹¹C-MPDX in the brain. snmjournals.orgsnmjournals.org This finding suggests that agonist binding may induce conformational changes in the receptor that enhance antagonist binding. The study concluded that while PET with ¹¹C-MPDX can be used to assess receptor occupancy by antagonists, it may not be suitable for quantifying agonist occupancy at A1 receptors. snmjournals.orgsnmjournals.org

Binding Kinetics and Dissociation Constants

In vitro studies have established that this compound binds to rat brain membranes with a high affinity, showing a dissociation constant (Kd) of 0.48 nM. nih.gov The binding is reversible, and the compound's N6-cyclopentyl group is understood to interact with specific amino acid residues, such as L253 and T257, within the receptor's binding pocket. biorxiv.org Kinetic experiments comparing the ability of non-radiolabeled CPA and CHA to displace radiolabeled CPA yielded similar rate dissociation constants (1.80 x 10⁴ s⁻¹ and 1.88 x 10⁴ s⁻¹, respectively), suggesting that both agonists bind to the same recognition site on the A1 receptor. nih.gov

Molecular Mechanisms of Receptor Activation

G Protein Coupling and Downstream Signaling Cascades (e.g., Gαi2 protein subunit, IP3 production, PLC activation)

This compound (CPA) exerts its effects primarily through the A1 adenosine receptor (A1AR), a member of the G protein-coupled receptor (GPCR) family. The activation of the A1AR by CPA initiates a cascade of intracellular events mediated by heterotrimeric G proteins. Research indicates that the A1AR couples to pertussis toxin (PTX)-sensitive G proteins of the Gi/Go family. oup.com

Specifically, in human spermatozoa, the A1 adenosine receptor has been shown to couple to the Gαi2 protein subunit. nih.govoup.com Coimmunoprecipitation experiments have confirmed this direct interaction, suggesting a specific signaling pathway in these cells. nih.govoup.com The activation of the A1AR and its associated Gαi2 subunit leads to the stimulation of Phospholipase C (PLC). oup.comnih.govoup.com It is proposed that the activation of PLC is mediated by the βγ subunits released from the Gi protein following receptor stimulation. nih.govoup.com

The activation of PLC results in the hydrolysis of inositol (B14025) phospholipids, leading to a transient increase in intracellular inositol triphosphate (IP3). nih.govoup.com This CPA-induced rise in IP3 has been observed in human spermatozoa, with a peak occurring approximately 40 seconds after stimulation. oup.comoup.com The effect is specific to A1AR activation, as it can be blocked by A1 receptor antagonists and PLC inhibitors. nih.govoup.com This signaling pathway, from A1AR activation to IP3 production via Gαi2 and PLC, demonstrates a key mechanism by which this compound can modulate cellular function. oup.comnih.govoup.com

Effects of this compound (CPA) and a PLC Inhibitor on IP3 Production in Human Spermatozoa oup.com
TreatmentIP3 (pmol/106 cells)
Control0.24 ± 0.02
CPA (10 nM)0.45 ± 0.03
U73122 (PLC Inhibitor, 10 µM)0.25 ± 0.02
CPA (10 nM) + U73122 (10 µM)0.26 ± 0.03

Modulation of Adenylate Cyclase Activity

A primary and defining signaling pathway for A1 adenosine receptor agonists like this compound (CPA) is the modulation of adenylate cyclase activity. Activation of the A1 receptor, which is coupled to inhibitory G proteins (Gi), leads to the inhibition of adenylate cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). d-nb.info

This inhibitory effect is a hallmark of A1 receptor agonism and has been demonstrated in various experimental models. For instance, in rat fat cell membranes, a classic model for A1 receptor function, CPA and its more selective analogue, 2-Chloro-N6-cyclopentyladenosine (CCPA), inhibit adenylate cyclase activity. d-nb.infonih.govapexbt.comcaymanchem.com CCPA, the 2-chloro derivative of CPA, inhibits forskolin-induced adenylate cyclase activity in this system with a half-maximal inhibitory concentration (IC50) of 33 nM. d-nb.infocaymanchem.comresearchgate.net

Conversely, adenosine A2A receptors are coupled to stimulatory G proteins (Gs) and their activation leads to an increase in adenylate cyclase activity. While CPA is highly selective for the A1 receptor, it displays much lower affinity for the A2A receptor. medchemexpress.comtocris.comrndsystems.com In systems where A2A receptors are prominent, such as human platelet membranes, CPA can act as a partial agonist, stimulating adenylate cyclase. d-nb.info However, its potency is significantly lower in this stimulatory role compared to its inhibitory effect at A1 receptors. For example, CPA stimulated adenylate cyclase in human platelet membranes with a half-maximal effective concentration (EC50) of 2200 nM, a value substantially higher than its IC50 at A1 receptors. d-nb.inforesearchgate.net This demonstrates the compound's functional selectivity for the inhibitory A1 receptor pathway. d-nb.info

Functional Selectivity of this compound (CPA) and Related Agonists on Adenylate Cyclase Activity d-nb.inforesearchgate.net
CompoundA1 Receptor Model (Rat Fat Cells) IC50 (nM)A2 Receptor Model (Human Platelets) EC50 (nM)Selectivity Ratio (EC50/IC50)
R-PIA4295023
CPA65220034
CCPA333500106

Biological Roles and Physiological Effects of N6 Cyclopentyladenosine

Central Nervous System (CNS) Effects

N6-Cyclopentyladenosine exerts profound effects on the central nervous system, primarily through its interaction with adenosine (B11128) A1 receptors, which are abundantly expressed in the brain. Activation of these receptors is generally associated with inhibitory effects on neuronal activity.

Anticonvulsant Activity in Seizure Models

The anticonvulsant properties of this compound have been demonstrated in several preclinical seizure models. Its ability to suppress seizure activity is a key area of research, suggesting a potential therapeutic avenue for epilepsy and other seizure-related disorders.

Research has shown that this compound can protect against seizures induced by the administration of N-methyl-D-aspartate (NMDA), a potent excitatory neurotransmitter agonist. In a study involving C57BL/6 mice, prior administration of CPA resulted in a delay of seizure onset and a significant reduction in mortality following the injection of NMDA. nih.govnih.gov

Effects of this compound (CPA) on NMDA-Evoked Seizures in Mice
Treatment GroupSeizure Onset (min)Mortality (%)
NMDA (60 mg/kg)5.2 ± 0.570
CPA (0.5 mg/kg) + NMDA (60 mg/kg)8.1 ± 0.770
CPA (1.0 mg/kg) + NMDA (60 mg/kg)-40
CPA (2.0 mg/kg) + NMDA (60 mg/kg)-30
NMDA (125 mg/kg)2.5 ± 0.290
CPA (1.0 mg/kg) + NMDA (125 mg/kg)-60
CPA (2.0 mg/kg) + NMDA (125 mg/kg)-50

Data adapted from a study on C57BL/6 mice. Seizure onset is presented as mean ± SEM. A dash (-) indicates that tonic episodes were eliminated.

The hippocampus is a brain region critically involved in the generation and propagation of seizures. Adenosine A1 receptor agonists, such as CPA, have been shown to modulate hippocampal excitability. A study using the related compound 2-chloro-N6-cyclopentyladenosine (CCPA) in rats of different ages demonstrated that activation of A1 receptors generally has an anticonvulsant effect by increasing the threshold for inducing hippocampal afterdischarges. nih.govresearchgate.net

However, the effects were age-dependent. In 12-, 15-, 18-, and 60-day-old rats, CCPA significantly increased the threshold for afterdischarges, indicating an anticonvulsant effect. researchgate.net In contrast, in 25-day-old rats, the higher dose of CCPA surprisingly decreased the afterdischarge threshold, suggesting a proconvulsant effect at this specific developmental stage. researchgate.net The duration of these afterdischarges was shortened in most age groups, with the exception of the 25-day-old rats where it was prolonged. researchgate.net These findings suggest that the modulation of hippocampal excitability by A1 receptor agonists can be complex and is influenced by developmental factors. researchgate.net

The interaction between adenosine A1 receptors and the GABAergic system, the primary inhibitory system in the brain, is complex. A study investigating the effects of the selective A1 receptor agonist 2-chloro-N6-cyclopentyladenosine (CCPA) revealed a counterintuitive finding. Despite its anticonvulsant activity, in vivo administration of CCPA was found to reduce the function of the GABA-coupled chloride channel in several brain regions, including the cerebral cortex, hippocampus, and striatum. This suggests that the anticonvulsant effects of A1 receptor agonists like CPA may not be directly mediated by an enhancement of GABAergic transmission and could involve other mechanisms.

Neuroprotection in Brain Injury Models

Beyond its anticonvulsant properties, this compound has also demonstrated neuroprotective effects in models of brain injury. This suggests a potential role in mitigating neuronal damage following traumatic or ischemic events.

In a rat model of local compression brain injury, the preventive application of CPA was shown to have a protective action. medchemexpress.com This was manifested by a decrease in the severity and duration of disturbances in emotional and exploratory behaviors in an open field test. medchemexpress.com

This compound has been investigated as a potential countermeasure against the neurotoxic effects of nerve agents, such as soman (B1219632). frontiersin.org These agents can induce severe and prolonged seizures, leading to significant brain damage. Research has shown that CPA is highly neuroprotective against soman-induced neuropathology. frontiersin.org It is believed that CPA helps to prevent or terminate seizures through both pre- and post-synaptic neuronal mechanisms. frontiersin.org Studies in rat models have demonstrated that CPA is an effective countermeasure for preventing nerve agent-induced seizures and the subsequent neuropathology.

Influence on Acetylcholinesterase Activity

This compound has been observed to indirectly influence the activity of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine (B1216132). While in vitro studies have shown that CPA does not directly affect the sarin-mediated inactivation of AChE, in vivo research in rats has demonstrated a protective effect under certain conditions. nih.govcapes.gov.br

In sarin-poisoned rats, pretreatment with CPA was found to partially protect neuronal AChE from inhibition. capes.gov.br This protective effect is not due to a direct interaction with the enzyme but is thought to be a consequence of CPA's broader physiological effects, which may alter the concentration of sarin (B92409) reaching the site of action. nih.gov For instance, treatment with CPA 2 minutes before sarin administration resulted in a significantly lower proportion of the sarin dose reaching its target compared to post-treatment. capes.gov.br

Furthermore, in studies involving the reversible acetylcholinesterase inhibitor neostigmine, co-infusion with this compound was shown to partly prevent the accumulation of acetylcholine in the brain. nih.gov This suggests that by activating adenosine A1 receptors, CPA can modulate cholinergic activity, which has implications for conditions characterized by excessive acetylcholine signaling.

Table 1: Effect of this compound (CPA) Pretreatment on Sarin Dose Reaching the Site of Action
Treatment ConditionProportion of Sarin Dose Reaching Site of Action (%)
CPA Post-treatment (1 min after sarin)48 ± 12
CPA Pretreatment (2 min before sarin)13 ± 3

Sleep Regulation and Effects on Sleep Architecture

This compound plays a significant role in the regulation of sleep, primarily through its action on adenosine A1 receptors in the brain. Administration of CPA has been shown to profoundly alter sleep architecture in rats.

One of the most notable effects of CPA is the suppression of rapid-eye-movement (REM) sleep. nih.gov Concurrently, it enhances electroencephalographic (EEG) slow-wave activity (power density in the 0.75-4.0 Hz range) during non-REM (NREM) sleep. nih.gov This enhancement of deep sleep is remarkably similar to the compensatory response observed after a period of sleep deprivation.

Further research has demonstrated that bilateral injection of CPA into the tuberomammillary nucleus (TMN) of rats, a key area for arousal, significantly increases the amount and delta power density of NREM sleep. pnas.org Interestingly, in this targeted study, CPA did not affect REM sleep, highlighting the region-specific effects of adenosine A1 receptor activation on sleep stages. pnas.org The increase in NREM sleep was substantial, with a several-fold increase in the hours immediately following administration. pnas.org

Table 2: Effect of this compound (CPA) Injection into the Tuberomammillary Nucleus on NREM Sleep in Rats
Time After InjectionFold Increase in Hourly NREM Sleep Time (1.5 nmol/side CPA vs. Vehicle)
First Hour4.6
Second Hour2.1
Third Hour2.5
Fourth Hour2.1

Modulation of Pain Perception (Antinociception)

This compound exhibits significant antinociceptive properties, effectively modulating the perception of pain. unc.edu This effect is primarily mediated through the activation of adenosine A1 receptors, which are involved in the signaling pathways that transmit pain. The antinociceptive action of CPA has been linked to an interaction with opioid receptors, specifically the κ-opioid receptor, in the spinal cord. nih.gov This interaction suggests a complex interplay between the adenosinergic and opioid systems in pain modulation.

The antinociceptive effects of this compound manifest differently in normal versus nerve-injured states, highlighting the role of central sensitization in the spinal dorsal horn. nih.gov

In normal rats, systemic administration of CPA was found to increase the latency of paw withdrawal in response to a thermal stimulus, indicating a reduction in thermal pain sensitivity. nih.gov However, it did not have an influence on the threshold for mechanical stimulation. nih.gov

In contrast, in rats with neuropathic pain induced by spinal nerve ligation, CPA demonstrated a broader and more prolonged analgesic effect. It effectively reduced both thermal hyperalgesia (an exaggerated response to heat) and mechanical allodynia (pain in response to a non-painful stimulus). nih.gov The reduction in thermal hyperalgesia could last for 6 hours, while the relief from mechanical allodynia persisted for up to 10 hours. nih.gov These differential effects suggest that the activation of adenosine A1 receptors by CPA has a more pronounced and comprehensive impact on pain processing in the presence of neuropathic conditions.

Table 3: Differential Antinociceptive Effects of this compound (CPA) in Rats
ConditionEffect on Thermal Pain (Paw Withdrawal Latency)Effect on Mechanical Pain (Mechanical Allodynia)
Normal RatsIncreased (Reduced Sensitivity)No Influence
Nerve-Injured RatsReduced Thermal HyperalgesiaReduced Mechanical Allodynia

The descending pain modulatory system, which includes the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM), plays a crucial role in the top-down control of pain. researchgate.net Evidence suggests that the antinociceptive effects of adenosine A1 receptor agonists like this compound involve this critical pathway.

Studies using a close analog of CPA, 2-chloro-2'-C-methyl-N6-cyclopentyladenosine (2'-Me-CCPA), have shown that its administration into the PAG reduces pain behavior in rats. nih.gov Furthermore, systemic or intra-PAG administration of this agonist was found to modulate the activity of neurons within the RVM. nih.gov Specifically, it decreased the ongoing activity of RVM ON-cells (which are associated with the facilitation of pain) and increased the activity of OFF-cells (associated with the inhibition of pain). nih.gov These findings strongly suggest a critical involvement of adenosine A1 receptors within the PAG-RVM descending pathway for the processing and modulation of pain. nih.gov

Peripheral Systemic Effects

This compound exerts significant modulatory effects on the cardiovascular system, primarily through the activation of peripheral adenosine A1 receptors. These effects are characterized by a decrease in heart rate (bradycardia) and a reduction in blood pressure (hypotension). nih.gov

The negative chronotropic effect of CPA is a prominent and well-documented finding. Studies in normotensive rats have shown that CPA induces a concentration-dependent decrease in heart rate. nih.gov This bradycardia is immediate, strong, and long-lasting. nih.gov The potency of CPA in inducing this effect has been quantified, with an EC50 (the concentration required to produce 50% of the maximum effect) of 2.7 ± 0.5 ng/ml and a maximum effect (Emax) of a reduction of 209 ± 10 beats per minute in rats. nih.gov

In addition to its effects on heart rate, CPA also causes hypotension. nih.gov The cardiodepressant effects, including both bradycardia and hypotension, are considered to play a significant role in some of the compound's therapeutic applications. nih.gov The cardiovascular modulations induced by this compound are directly linked to the activation of peripheral adenosine A1 receptors, as pretreatment with a peripheral adenosine A1 receptor antagonist can counteract these effects. nih.gov

Table 4: Pharmacodynamic Parameters of the Negative Chronotropic Effect of this compound (CPA) in Rats
Pharmacodynamic ParameterValue (mean ± S.E.)
Potency (EC50)2.7 ± 0.5 ng/ml
Intrinsic Efficacy (Emax)-209 ± 10 bpm

Compound Names

Table 5: List of Compounds
Compound Name
This compound
2-chloro-2'-C-methyl-N6-cyclopentyladenosine
Acetylcholine
Neostigmine
Sarin

Hematopoietic System Impact

This compound has an inhibitory effect on the proliferation of hematopoietic progenitor cells. nih.govnih.gov As a selective adenosine A1 receptor agonist, CPA has been shown to influence the cell cycling of these progenitors in the bone marrow. nih.govnih.gov This inhibitory action on proliferation is a key aspect of its impact on the hematopoietic system. nih.gov

The inhibitory effect of this compound on cell proliferation provides a protective mechanism for the hematopoietic system against damage induced by certain chemotherapy drugs. nih.gov Specifically, CPA has been shown to protect bone marrow hematopoietic progenitor cells for granulocytes and macrophages (CFC-GM) from the cytotoxic effects of 5-fluorouracil (B62378), a chemotherapy agent that primarily damages cells in the S-phase of the cell cycle. nih.gov

In studies on mice, a single administration of CPA before the injection of 5-fluorouracil protected these progenitor cells from cytotoxic damage. nih.govmedchemexpress.com This protective effect is attributed to CPA's ability to inhibit cell cycling, thereby preventing the progenitor cells from entering the vulnerable S-phase where they would be targeted by the chemotherapy drug. nih.gov This effect is specific to the A1 adenosine receptor, as agonists for A2A and A3 receptors did not produce the same protective outcome. nih.gov

Protective Effect of this compound (CPA) on Hematopoietic Progenitor Cells
Experimental ModelTreatmentObserved EffectProposed Mechanism
5-Fluorouracil-induced hematopoietic damage in miceSingle dose of CPA administered 22 hours before 5-FluorouracilProtection of granulocyte-macrophage colony-forming cells (CFC-GM) against cytotoxic damage. nih.govmedchemexpress.comInhibition of cell cycling, preventing entry into the S-phase where the chemotherapy agent is active. nih.gov

Reproductive System Activity

This compound demonstrates specific activity within the male reproductive system, particularly in influencing the functional state of spermatozoa.

This compound has a significant capacitative effect on human spermatozoa through the stimulation of A1 adenosine receptors. nih.govoup.com Capacitation is a series of physiological changes that sperm must undergo to be able to fertilize an egg. oup.com Studies have shown that treating uncapacitated spermatozoa with CPA significantly increases the number of capacitated sperm. nih.govoup.com

This effect is initiated by the binding of CPA to the A1 receptor, which is coupled to the Gαi2 protein subunit. nih.gov This activation leads to a transient increase in inositol (B14025) triphosphate (IP3), a key step in the signaling pathway that affects the capacitative status of the spermatozoa. nih.gov This A1-mediated capacitation is also associated with an increase in tyrosine phosphorylation of a specific subset of proteins, a known marker of sperm capacitation. oup.com However, CPA does not appear to induce the acrosome reaction spontaneously in either uncapacitated or capacitated sperm. nih.govoup.com

While this compound has a defined role in the process of sperm capacitation, its specific involvement in the broader and more complex process of gametogenesis—the formation of gametes (sperm and eggs) from germ cells—is not extensively detailed in the current scientific literature. Gametogenesis is a fundamental biological process involving mitosis and meiosis, regulated by a complex interplay of genes and signaling pathways. frontiersin.orgebsco.com While the general roles of processes like RNA modification are being studied in gametogenesis, a direct, specific role for this compound in these foundational stages of gamete development has not been established. frontiersin.org

Anti-tumor Activity

This compound (CPA) has demonstrated notable anti-tumor properties, particularly against leukemia. medchemexpress.com This activity is linked to its ability to modulate fundamental cellular processes that lead to the inhibition of cancer cell proliferation and survival. As a selective agonist for the adenosine A1 receptor, its mechanism of action is a subject of ongoing research to understand its full potential in cancer therapy. medchemexpress.comtocris.comwikipedia.orgadooq.comselleckchem.com The primary focus of its anti-tumor effects in the context of hematological malignancies is its capacity to trigger programmed cell death.

Induction of Apoptosis in Leukemia Cells

A significant aspect of the anti-tumor activity of this compound is its ability to induce apoptosis, or programmed cell death, in leukemia cells. medchemexpress.com Research has specifically highlighted this effect in human promyelocytic leukemia HL-60 cells.

Studies have shown that treatment with this compound leads to a decrease in the viability of HL-60 cells. medchemexpress.com This reduction in cell viability is directly associated with an increase in the number of cells undergoing apoptosis. medchemexpress.com Experimental findings indicate that exposure to a 100 μM concentration of this compound for 24 hours results in approximately 10-13% of the HL-60 cell population entering apoptosis. medchemexpress.com This demonstrates a direct link between the compound and the activation of the apoptotic pathway in these cancer cells. The induction of apoptosis is a critical mechanism by which nucleoside analogs exert their cytotoxic effects against cancer cells. taylorfrancis.com

The following table summarizes the research findings on the apoptotic effects of this compound on leukemia cells:

Cell LineCompound ConcentrationDuration of ExposureObserved Effect
HL-60100 μM24 hoursDecreased cell viability medchemexpress.com
HL-60100 μM24 hours10-13% of cells underwent apoptosis medchemexpress.com

Structure Activity Relationships Sar and Derivative Studies

Modifications at the N6 Position

The substituent at the N6 position of the adenosine (B11128) molecule is a critical determinant of its affinity and selectivity for adenosine receptor subtypes.

The N6-cyclopentyl group in CPA is crucial for its high affinity and selectivity for the A1 adenosine receptor. The A1 receptor demonstrates significant bulk tolerance in the N6 region, accommodating N6-cycloalkyladenosines that are inactive at other receptor subtypes. Studies on N6-cycloalkyl-substituted adenosines have shown that those with five or fewer carbons in the cycloalkyl ring, such as the cyclopentyl group, act as full agonists at the human A3 adenosine receptor. In contrast, cycloalkyl groups with six or more carbons result in compounds that are only partial agonists.

The exploration of various substituents at the N6 position has included aromatic moieties to understand their effect on receptor binding. While direct N6-phenoxy derivatives are less commonly detailed, derivatives incorporating a benzyloxy group have been synthesized. For instance, N(6)-((3R)-1-benzyloxycarbonylpyrrolidin-3-yl)adenosine was found to be a highly potent A1 receptor agonist, indicating that the receptor can accommodate complex benzyloxy-containing structures at this position.

The introduction of halogen atoms to N6-substituents has a pronounced effect on the pharmacological profile of adenosine derivatives. Studies have shown that N6-halophenyl substituents can result in potent A1 receptor analogues. When halogens are incorporated into N6-arylmethyl groups, the position of the halogen is critical. For example, a chloro substituent on the benzyl (B1604629) ring of an N6-benzyladenosine derivative was found to decrease efficacy, with the effect being dependent on its specific location on the ring. In other series, N6-(3-bromobenzyl) and 2-chloro-N6-(3-iodobenzyl) derivatives have been identified as having high binding affinity at the human A3 adenosine receptor, demonstrating that halogen placement can be optimized to achieve high affinity for specific receptor subtypes.

Modifications at the C2 Position

Substitution at the C2 position of the purine (B94841) ring of N6-Cyclopentyladenosine has been a key strategy for enhancing its selectivity for the A1 adenosine receptor.

The addition of a chlorine atom at the C2 position of CPA yields 2-Chloro-N6-Cyclopentyladenosine (CCPA), a compound with markedly enhanced affinity and selectivity for the A1 receptor. In binding assays with rat brain membranes, CCPA displays a twofold higher affinity for the A1 receptor compared to its parent compound, CPA. More strikingly, its selectivity for the A1 receptor over the A2 receptor is dramatically increased.

CCPA demonstrates an almost 10,000-fold selectivity for A1 receptors in binding assays. This enhancement is also evident in functional assays; in adenylate cyclase studies, CCPA shows a more than 100-fold A1-selectivity, which is a significant improvement over the 38-fold selectivity observed for CPA. This makes CCPA one of the most selective A1 receptor agonists reported.

CompoundA1 Receptor Affinity (Ki)A2 Receptor Affinity (Ki)A1 Selectivity (A2 Ki / A1 Ki)Reference
This compound (CPA)0.8 nMNot specified directly, but selectivity is 38-fold in functional assays~2500 (based on relative comparison)
2-Chloro-N6-Cyclopentyladenosine (CCPA)0.4 nM3900 nM~9750

Ribose Moiety Modifications

Modifications to the ribose sugar portion of the this compound molecule have been investigated to further probe the SAR. Generally, there is limited tolerance for substitution or removal of the 2'- and 3'-hydroxyl groups. However, the 5'-position allows for considerable freedom of substitution. Alterations at this position, such as 5'-uronamide substitutions, are tolerated and can influence selectivity.

Deoxyribose Analogues and Partial Agonism

Investigations into the role of the ribose hydroxyl groups have led to the synthesis and evaluation of deoxyribose analogues of this compound (CPA). A study quantifying the cardiovascular effects of the 2'-, 3'-, and 5'-deoxyribose analogues of CPA in rats revealed significant insights into their function as potential partial agonists at the adenosine A1 receptor. nih.govnih.gov

The relationship between the blood concentrations of these analogues and their effects on heart rate and blood pressure was analyzed. nih.govnih.gov For the bradycardiac effect, the potencies (EC50,u) of 5'-deoxy-N6-cyclopentyladenosine (5'dCPA), 3'-deoxy-N6-cyclopentyladenosine (3'dCPA), and 2'-deoxy-N6-cyclopentyladenosine (2'dCPA) were determined to be 19 ± 6 nM, 56 ± 11 nM, and 830 ± 210 nM, respectively. nih.govnih.gov These potencies showed a strong correlation with their in vitro affinity for the adenosine A1 receptor. nih.govnih.gov

Notably, the maximal effect (Emax) value for 2'dCPA was significantly lower than that of the other analogues, suggesting it functions as a partial agonist in comparison. nih.govnih.gov This finding indicates that the hydroxyl group at the 2'-position of the ribose sugar is crucial for eliciting a full agonist response. The study concluded that deoxyribose derivatives of CPA can act as partial agonists for the adenosine A1 receptor, making them valuable tools for further research into adenosine receptor partial agonism in a living system. nih.govnih.gov

Pharmacodynamic Parameters of this compound Deoxyribose Analogues
CompoundPotency (EC50,u) in blood (nM)Agonist Activity
5'dCPA19 ± 6Full Agonist (inferred)
3'dCPA56 ± 11Full Agonist (inferred)
2'dCPA830 ± 210Partial Agonist

5'-Ester Prodrugs for Improved Pharmacokinetics

To enhance the stability and bioavailability of CPA, a series of 5'-ester prodrugs have been synthesized and evaluated. nih.gov The primary goal of this approach is to mask the hydrophilic 5'-hydroxyl group, thereby increasing the lipophilicity of the molecule to potentially improve its absorption and distribution characteristics.

A study on these prodrugs demonstrated that all the synthesized 5'-esters were more lipophilic than the parent CPA. nih.gov The stability of these compounds was assessed in human plasma and whole blood. The rate of hydrolysis back to the active parent compound was found to be related to the nature of the 5'-substituent; in whole blood, hydrolysis was dependent on the length of the ester chain, while in plasma, it was related to steric hindrance. nih.gov

Importantly, the intact prodrugs themselves showed very weak interaction with the adenosine A1 receptor, confirming that their activity is dependent on conversion back to CPA. nih.gov These findings suggest that 5'-esters of CPA with suitable lipophilicity and a high degree of stability in physiological fluids are promising candidates for development as CPA prodrugs with improved pharmacokinetic profiles. nih.govresearchgate.net

Properties of this compound and its 5'-Ester Prodrugs
CompoundModificationKey Findings
This compound (CPA)Parent CompoundBaseline hydrophilicity.
5'-Ester Prodrugs of CPAEsterification at 5'-hydroxyl positionIncreased lipophilicity compared to CPA. nih.gov
Hydrolysis rate in whole blood is related to the length of the 5'-substituent. nih.gov
Hydrolysis rate in plasma is related to the steric hindrance of the 5'-substituent. nih.gov
Intact prodrugs exhibit very weak affinity for the A1 receptor. nih.gov

Molecular Modeling and Hydrophobic Interactions in Receptor Selectivity

The high affinity and selectivity of this compound for the A1 adenosine receptor have been elucidated through molecular modeling studies. A three-dimensional model of the A1 receptor, based on the structure of bacteriorhodopsin, reveals a binding pocket composed of seven transmembrane alpha-helices. nih.gov

When CPA is docked into this receptor model, the model suggests that the hydrophilic purine and ribose portions of the molecule are coordinated by several polar amino acid residues, including two key histidine residues. nih.gov In contrast, the region of the binding pocket that accommodates the N6-substituent is significantly more hydrophobic. nih.gov

The N6-cyclopentyl group fits into this hydrophobic pocket, where it engages in van der Waals interactions. nih.gov This hydrophobic interaction is a critical determinant of the high affinity and selectivity of CPA for the A1 receptor over other adenosine receptor subtypes, such as the A2A receptor. The distinct topology of the binding site, with its partitioned hydrophobic and hydrophilic regions, effectively accommodates the specific structural features of CPA, explaining its potent and selective agonist activity. nih.gov

Preclinical Research Methodologies and Models

In Vitro Experimental Approaches

In vitro studies are fundamental to understanding the direct effects of N6-Cyclopentyladenosine at the molecular and cellular levels. These methods allow for precise characterization of its receptor affinity, functional activity, and cellular consequences in controlled environments.

Receptor binding assays are utilized to determine the affinity and selectivity of this compound for its target receptors. Competitive binding assays, in particular, measure how effectively CPA displaces a radiolabeled ligand from the receptor. These studies have consistently shown that CPA binds with high affinity and selectivity to the human adenosine (B11128) A1 receptor compared to other adenosine receptor subtypes. tocris.comacs.orgselleckchem.com The dissociation constant (Ki) is a common measure of this affinity, with a lower value indicating a stronger binding interaction.

Receptor SubtypeKi Value (nM)
Human Adenosine A1 Receptor2.3
Human Adenosine A2A Receptor790
Human Adenosine A3 Receptor43

This table summarizes the binding affinities of this compound for human adenosine receptor subtypes, demonstrating its high selectivity for the A1 receptor. tocris.comselleckchem.commedchemexpress.com

Advanced techniques such as NanoBRET competition binding assays have also been employed to further characterize the affinity of CPA for the A1 receptor. acs.orgbiorxiv.org Molecular studies suggest that the N6-cyclopentyl group on the adenosine scaffold inserts into a specific hydrophobic pocket of the A1 receptor, which contributes to its high affinity and selectivity. acs.org

Cell-based functional assays are performed to confirm that receptor binding translates into a biological response. These assays measure the downstream signaling events that occur after this compound activates the receptor.

cAMP Accumulation: The adenosine A1 receptor is a Gi/o-coupled receptor, meaning its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). d-nb.infogiffordbioscience.com A common experimental approach involves stimulating cells, such as Human Embryonic Kidney (HEK293) cells expressing the A1 receptor, with forskolin (B1673556) to increase basal cAMP levels. medchemexpress.comnih.govresearchgate.net The functional agonism of CPA is then quantified by its ability to inhibit this forskolin-induced cAMP accumulation. medchemexpress.comnih.govresearchgate.net

Inositol (B14025) Phospholipid Hydrolysis: In certain cell types, the A1 receptor can also signal through the activation of phospholipase C. oup.com Research in human spermatozoa has shown that this compound can induce the hydrolysis of inositol phospholipids, resulting in a transient increase in the second messenger inositol triphosphate (IP3). oup.com This effect is believed to be mediated by the βγ subunits of the Gi2 protein, which is coupled to the A1 receptor in these cells. oup.com

Electrophysiological studies measure the electrical properties of cells and tissues, providing insight into how a compound modulates neuronal excitability. While direct studies on CPA in human brain tissue are limited, research on the closely related and highly selective A1 receptor agonist, 2-chloro-N6-cyclopentyladenosine (CCPA), provides relevant data. An in vitro electrophysiological study on human brain tissue from patients with Sturge-Weber syndrome found that CCPA decreased the excitability of fast-spiking interneurons. taylorandfrancis.com This finding suggests that A1 receptor activation can modulate neuronal circuits in human brain tissue. taylorandfrancis.com

To investigate the effects of this compound on cell survival and programmed cell death (apoptosis), researchers employ cell viability and apoptosis assays. These studies have revealed that CPA can influence cell fate in certain cancer cell lines.

In studies using the HL-60 human leukemia cell line, this compound was found to decrease cell viability. medchemexpress.com This was accompanied by an increase in apoptosis; treatment with CPA resulted in approximately 10-13% of cells undergoing apoptosis within 24 hours. medchemexpress.com Apoptosis is often detected using methods like Annexin V staining, which identifies the externalization of phosphatidylserine (B164497) on the cell membrane—an early hallmark of the apoptotic process. sigmaaldrich.combio-rad-antibodies.com

The rate of protein synthesis can be assessed by measuring the incorporation of radiolabeled amino acids, such as 3H-Leucine, into newly synthesized proteins. nih.govresearchgate.net This technique has been used to study the effects of A1 receptor agonism on cellular growth processes like hypertrophy. In a study on neonatal rat cardiomyocytes, the A1 agonist 2-chloro-N6-cyclopentyladenosine (CCPA) was shown to significantly inhibit the increase in protein synthesis induced by Angiotensin II. researcher.life This was demonstrated by a reduction in the incorporation of 3H-Leucine, indicating that A1 receptor activation can modulate protein synthesis pathways in these cells. researcher.life

In Vivo Animal Models

In vivo animal models are crucial for understanding the complex physiological and behavioral effects of this compound in a whole organism. These studies have been conducted primarily in rodents to explore its effects on various biological systems.

Research has demonstrated a range of effects in different animal models, including neurobehavioral, anticonvulsant, and cytoprotective activities. For instance, CPA has been shown to modulate sleep architecture in rats, suppress rapid eye movement (REM) sleep, and enhance slow-wave activity during non-rapid eye movement (NREM) sleep. medchemexpress.com In mouse models of epilepsy, it delays the onset of aminophylline-induced convulsions. medchemexpress.com Furthermore, CPA has shown protective effects in a mouse model of chemotherapy-induced damage by shielding hematopoietic progenitor cells from the cytotoxic effects of 5-fluorouracil (B62378). medchemexpress.comnih.gov

Animal ModelBiological System/ConditionObserved Effect of this compound
Mice5-Fluorouracil-induced hematopoietic damageProtected hematopoietic progenitor cells from cytotoxicity. nih.gov
RatsSleep architectureSuppressed REM sleep and enhanced NREM sleep. medchemexpress.com
MiceMemory retention (passive avoidance task)Impaired memory retention. medchemexpress.com
MiceAminophylline-induced seizuresDelayed the onset of clonic convulsions. medchemexpress.com
RatsPhencyclidine (PCP)-induced behaviorAttenuated hyperlocomotion and head weaving. nih.gov
RatsCardiovascular systemInduced a reduction in mean arterial pressure and heart rate. nih.gov
RodentsSerotonergic psychedelic-induced behaviorInhibited the head-twitch response. wikipedia.org

This table summarizes the observed effects of this compound in various in vivo animal models.

Rodent Models of Epilepsy and Seizures

The anticonvulsant properties of this compound have been investigated using several rodent models of epilepsy and seizures, which are designed to mimic different aspects of human seizure disorders. These models include chemically induced seizures and electrically induced seizures.

In studies using C57BL/6 mice, CPA demonstrated protective effects against seizures induced by N-methyl-D-aspartate (NMDA). nih.govnih.gov Administration of NMDA alone led to locomotor arrest, clonic/tonic seizures, and mortality as the dose increased. nih.govnih.gov Pre-treatment with CPA resulted in a delay of seizure onset, elimination of tonic episodes, and a significant reduction in mortality after the seizure. nih.govnih.gov These findings suggest that agonists of the A1 receptor, like CPA, may offer protection against NMDA-evoked seizures. nih.govnih.gov The proposed mechanism involves the ability of adenosine and its stable analogues to inhibit the release of excitatory amino acids, which are critically involved in the generation and spread of epileptic activity. nih.gov

Another analog, 2-chloro-N6-cyclopentyladenosine (CCPA), a selective adenosine A1 receptor agonist, has been studied in the maximal electroshock (MES) seizure model in mice. nih.gov The MES test is a common model for generalized tonic-clonic seizures. transpharmation.com CCPA administered alone was found to significantly increase the electroconvulsive threshold. nih.gov Furthermore, when used with the conventional antiepileptic drug carbamazepine, CCPA potentiated its anticonvulsant activity. nih.gov This enhancement was reversed by an adenosine A1 receptor antagonist, confirming the involvement of this specific receptor. nih.gov

In a model of aminophylline-induced recurrent generalized seizures in mice, CPA was shown to delay the onset of clonic convulsions. medchemexpress.com The anticonvulsant actions of adenosine and its analogs are believed to be mediated primarily through the activation of A1 receptors, which can lead to hyperpolarization and a reduction in glutamatergic transmission. nih.gov

Table 1: Effects of this compound and Analogs in Rodent Seizure Models
ModelAnimalCompoundKey FindingsReference
N-methyl-D-aspartate (NMDA)-induced seizuresC57BL/6 MiceThis compound (CPA)Delayed seizure onset, eliminated tonic episodes, and reduced postictal mortality. nih.govnih.gov
Maximal Electroshock (MES)Mice2-chloro-N6-cyclopentyladenosine (CCPA)Significantly elevated the electroconvulsive threshold and potentiated the anticonvulsant activity of carbamazepine. nih.gov
Aminophylline-induced seizuresMiceThis compound (CPA)Delayed the onset of clonic convulsions. medchemexpress.com

Models of Neuropathic and Inflammatory Pain

The role of this compound in pain modulation has been explored in preclinical models of neuropathic and inflammatory pain. nih.gov These models are crucial for understanding the mechanisms of chronic pain and for testing potential analgesics. pharmalegacy.comtranspharmation.commdbneuro.com

In a study involving male Wistar rats with inflammation induced by carrageenan, the antinociceptive effects of CPA were examined. nih.gov The results showed that the antinociception mediated by CPA in the spinal cord is associated with the activation of κ-opioid receptors, but not µ-opioid receptors. nih.gov When CPA was co-administered with a κ-opioid receptor agonist (U-50488H), a significant enhancement in the duration of antinociception was observed, suggesting a synergistic interaction that could be beneficial for treating chronic inflammatory pain. nih.gov

In a rat model of neuropathic pain caused by chronic constriction injury, the analgesic effects of electroacupuncture were found to be mediated by adenosine. nih.gov While this study did not use CPA directly, it demonstrated that intrathecal injection of an adenosine A1 receptor agonist could restore the analgesic effects that were blocked by an ecto-5'-nucleotidase inhibitor. nih.gov This highlights the critical role of A1 receptor activation in mediating analgesia in neuropathic pain states. Adenosine receptor agonists are known to have potent antinociceptive effects in various preclinical models of chronic pain. nih.gov

Table 2: this compound in Preclinical Pain Models
ModelAnimalCompoundKey FindingsReference
Carrageenan-induced inflammationMale Wistar RatsThis compound (CPA)Antinociception is associated with activation of κ-opioid receptors. Co-administration with a κ-opioid agonist significantly enhanced the duration of antinociception. nih.gov
Chronic Constriction Injury (Neuropathic Pain)RatsAdenosine A1 Receptor AgonistIntrathecal A1 receptor activation restored analgesia, demonstrating the importance of this pathway in neuropathic pain. nih.gov

Nerve Agent Exposure Models

This compound has been evaluated as a potential countermeasure against poisoning by organophosphorus nerve agents, such as soman (B1219632) and sarin (B92409). nih.govscilit.com These agents cause toxicity by irreversibly inhibiting acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (B1216132), which results in seizures and death. nih.govnih.gov

In a rat model of soman intoxication, CPA was investigated for its neuroprotective capabilities. nih.gov Soman is an extremely toxic nerve agent that can cause convulsions, respiratory distress, and death. wikipedia.orgdhd4.org Research suggests that CPA counters nerve agent toxicity through multiple mechanisms. nih.gov Thermodynamic analysis indicates that CPA can compete with sarin and soman for the active site of AChE. nih.gov

Studies using intracerebral microdialysis in rats intoxicated with a lethal dose of sarin showed that CPA treatment was associated with only a minor increase in extracellular acetylcholine concentrations in the brain, whereas untreated animals showed a massive, 11-fold increase. scilit.com Furthermore, in sarin-intoxicated rats, CPA treatment helped preserve a significant amount of AChE activity. scilit.com CPA was found to effectively reduce cholinergic symptoms and prevent mortality in rats lethally intoxicated with tabun (B1200054) or sarin. scilit.com

Table 3: Protective Effects of this compound in Nerve Agent Exposure Models
ModelAnimalNerve AgentKey FindingsReference
Lethal IntoxicationRatsSarin, TabunEffectively attenuated cholinergic symptoms and prevented mortality. scilit.com
Sarin Intoxication (Microdialysis)RatsSarinPrevented large increases in extracellular acetylcholine in the brain and preserved AChE activity. scilit.com
In Silico / Molecular ModelingN/ASarin, SomanThermodynamic data suggests CPA can compete with nerve agents for the active site of AChE. nih.gov

Models of Cardiomyocyte Hypertrophy

The potential of this compound and its analogs to mitigate cardiac hypertrophy has been studied in both in vitro and in vivo models. Cardiac hypertrophy, an enlargement of the heart muscle, can be a precursor to heart failure. nih.govfrontiersin.org

In an in vivo mouse model where cardiac hypertrophy was induced by transverse aortic constriction (TAC), administration of CPA was shown to attenuate the development of both cardiac hypertrophy and myocardial dysfunction. nih.gov Mice treated with CPA had significantly lower heart-to-body weight and lung-to-body weight ratios compared to untreated mice with TAC. nih.gov This antihypertrophic effect was eliminated by a selective adenosine A1 antagonist, confirming the action was mediated through the A1 receptor. nih.gov

In vitro studies using neonatal rat cardiomyocytes have complemented these findings. A cardiomyocyte hypertrophy model was generated by treating the cells with angiotensin II. nih.govkarger.com The adenosine A1 receptor agonist 2-chloro-N6-cyclopentyladenosine (CCPA) was found to significantly inhibit angiotensin II-induced cardiomyocyte hypertrophy. nih.govkarger.com The mechanism appears to involve the calcineurin signaling pathway, as CCPA suppressed the expression of calcineurin Aβ. nih.govkarger.com

Table 4: Effects of this compound and Analogs on Cardiomyocyte Hypertrophy
ModelSystemCompoundKey FindingsReference
Transverse Aortic Constriction (TAC)C57BL/6 Mice (In Vivo)This compound (CPA)Attenuated cardiac hypertrophy and myocardial dysfunction; effects were blocked by an A1 antagonist. nih.gov
Angiotensin II-induced hypertrophyNeonatal Rat Cardiomyocytes (In Vitro)2-chloro-N6-cyclopentyladenosine (CCPA)Significantly inhibited cardiomyocyte hypertrophy via the calcineurin signaling pathway. nih.govkarger.com

Hematopoietic Damage Models

The effects of this compound on hematopoietic progenitor cells have been investigated in a mouse model of chemotherapy-induced damage. nih.gov Specifically, the model utilizes 5-fluorouracil, a cell cycle-specific drug that damages cells in the S-phase, to induce hematopoietic damage. nih.gov

In experiments on B10CBAF1 mice, a single injection of CPA administered 22 hours before 5-fluorouracil was found to protect hematopoietic progenitor cells for granulocytes and macrophages (CFC-GM) against cytotoxic damage. medchemexpress.comnih.gov The protective effect is believed to stem from CPA's inhibitory action on the cell cycle, which moves the progenitor cells into a quiescent state, making them less susceptible to the cell cycle-specific drug. nih.gov This interpretation was supported by further experiments showing that repeated administration of CPA during the recovery phase, when cells are hyperproliferating, transiently inhibited the restoration of CFC-GM counts. nih.gov

Table 5: this compound in a Hematopoietic Damage Model
ModelAnimalCompoundKey FindingsReference
5-fluorouracil-induced hematopoietic damageB10CBAF1 MiceThis compound (CPA)Protected bone marrow hematopoietic progenitor cells (CFC-GM) from cytotoxic damage, likely by inhibiting cell cycling. medchemexpress.comnih.gov

Sleep Regulation Studies in Rodents

The role of adenosine A1 receptor activation in sleep regulation has been studied in rats using this compound. nih.govuzh.ch Adenosine is considered to be a key substance involved in the regulation of non-REM sleep. nih.govuzh.ch

In studies on rats, intraperitoneal administration of CPA was shown to suppress rapid-eye-movement (REM) sleep and enhance electroencephalographic (EEG) slow-wave activity (in the 0.75-4.0 Hz range) during non-REM sleep. medchemexpress.comnih.govuzh.ch The increase in slow-wave activity was notably similar to the response observed after a six-hour sleep deprivation period. nih.govuzh.ch These effects persisted even when CPA-induced hypothermia was prevented, indicating a direct effect on sleep regulation mechanisms. nih.govuzh.ch These findings are consistent with the hypothesis that adenosine, acting through A1 receptors, is involved in the regulation of non-REM sleep and the buildup of sleep pressure. nih.govuzh.ch

Table 6: Effects of this compound on Sleep Regulation in Rodents
ModelAnimalCompoundKey FindingsReference
Sleep-wake cycle analysisRatsThis compound (CPA)Suppressed REM sleep and enhanced EEG slow-wave activity during non-REM sleep. medchemexpress.comnih.govuzh.ch

Pharmacokinetic and Pharmacodynamic Modeling

Pharmacokinetic-pharmacodynamic (PK/PD) modeling has been employed to quantitatively describe the relationship between the concentration of this compound and its physiological effects, particularly on the cardiovascular system. nih.govamsterdamumc.nlfrontiersin.org

In studies with normotensive rats, an integrated PK/PD model was developed to characterize the cardiovascular effects of CPA. amsterdamumc.nl The CPA-induced reduction in heart rate was used as a primary pharmacodynamic endpoint. nih.govamsterdamumc.nl The relationship between CPA concentration and its negative chronotropic (heart rate-lowering) effect was successfully described by the sigmoidal Emax pharmacodynamic model. amsterdamumc.nl This modeling allowed for the estimation of key pharmacodynamic parameters, including potency (EC50) and intrinsic efficacy (Emax), from a single dose administration. amsterdamumc.nl

Further studies developed an agonist-antagonist interaction model to characterize the interplay between CPA and an A1 receptor antagonist, 8-cyclopentyltheophylline (CPT), in vivo. nih.gov This model allowed for the quantitative characterization of the competitive interaction and the estimation of the pharmacodynamic parameters for both the agonist and the antagonist. nih.gov A strategy based on the operational model of agonism has also been used to obtain in vivo estimates of the apparent affinity and efficacy of CPA analogs at adenosine A1 receptors, using the effect on heart rate in rats. nih.govtocris.com

Table 7: Pharmacokinetic and Pharmacodynamic Modeling of this compound
Model TypeAnimalPharmacodynamic EndpointKey FindingsReference
Integrated PK/PD Model (Sigmoidal Emax)RatsHeart Rate, Blood PressureSuccessfully characterized the concentration-hemodynamic effect relationship; allowed for estimation of in vivo potency and intrinsic efficacy. amsterdamumc.nl
Competitive Agonist-Antagonist Interaction ModelRatsHeart RateQuantitatively characterized the interaction between CPA and an A1 antagonist (CPT); estimated pharmacodynamic parameters for both drugs. nih.gov
Operational Model of AgonismRatsHeart RateProvided meaningful in vivo measures of agonist affinity and efficacy for CPA analogs at A1 receptors. nih.gov

Advanced Analytical Techniques

In the preclinical evaluation of this compound (CPA), a suite of advanced analytical techniques is employed to elucidate its stability, mechanism of action at the molecular level, and engagement with its target receptors. These methodologies, including High-Performance Liquid Chromatography (HPLC), Real-time Quantitative PCR (qPCR), Western Blotting, and Positron Emission Tomography (PET), provide critical data on the compound's behavior and effects in biological systems.

High-Performance Liquid Chromatography (HPLC) for Stability Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the stability of this compound in biological matrices. This method allows for the sensitive and simultaneous detection and quantification of the compound, which is crucial for pharmacokinetic and metabolic studies.

A key application of HPLC is in determining the degradation rate of this compound in vitro. For instance, studies have shown that CPA is degraded in rat blood, and HPLC analysis has been instrumental in quantifying this degradation over time. One such study reported a half-life of 24 minutes for CPA in rat blood at 37°C, highlighting the compound's susceptibility to metabolic processes nih.gov.

The development of a rapid and sensitive HPLC method is essential for these analyses. A common approach involves alkaline extraction of CPA from blood samples, followed by isocratic reversed-phase HPLC on a C18 column with UV detection nih.gov. The mobile phase composition and flow rate are optimized to achieve clear separation and quantification. Another method utilizes solid-phase extraction to isolate CPA from rat blood before HPLC analysis, which has been shown to provide high and reproducible recovery rates nih.gov.

ParameterCondition 1Condition 2
Column3-microns MicroSphere C18C18-bonded silica (B1680970) or polymeric reversed-phase sorbent (Oasis HLB)
Mobile Phase10 mM acetate (B1210297) buffer (pH 4.0)-methanol-acetonitrile (56:40:4, v/v/v)Not specified
Flow Rate0.50 ml/minNot specified
DetectionUV at 269 nmNot specified
Extraction Yield (CPA)>77%>83.3% (with Oasis HLB)
Limit of Detection (in blood)3.3 ng/mlNot specified
In Vitro Half-life (rat blood)24 min at 37°CNot specified

Real-time Quantitative PCR for Gene Expression

Real-time Quantitative Polymerase Chain Reaction (qPCR) is a powerful tool to investigate how this compound modulates the expression of specific genes. This technique allows for the precise measurement of changes in messenger RNA (mRNA) levels, providing insights into the cellular pathways affected by the compound.

In the context of this compound and its analogs, qPCR has been utilized to study their effects on cardiac cells. For example, in a study investigating the impact of the A1 receptor agonist 2-chloro-N6-cyclopentyladenosine (CCPA) on angiotensin II-induced cardiomyocyte hypertrophy, qPCR was employed to measure the mRNA expression of key hypertrophy markers. The results demonstrated that CCPA could suppress the AngII-induced increase in mRNA levels of atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC) nih.govkarger.comkarger.com. Furthermore, the study showed that CCPA also reduced the mRNA expression of calcineurin Aβ (CnAβ), a key component of a signaling pathway involved in hypertrophy nih.govkarger.comkarger.com.

These findings, quantifiable through qPCR, indicate that the activation of the A1 adenosine receptor by compounds like CCPA can exert protective effects at the genetic level by downregulating the expression of genes associated with pathological conditions.

Gene TargetCell TypeTreatmentObserved Effect on mRNA Expression
Atrial Natriuretic Peptide (ANP)Neonatal Rat CardiomyocytesAngiotensin II + CCPASuppression of AngII-induced increase
B-type Natriuretic Peptide (BNP)Neonatal Rat CardiomyocytesAngiotensin II + CCPASuppression of AngII-induced increase
β-myosin heavy chain (β-MHC)Neonatal Rat CardiomyocytesAngiotensin II + CCPASuppression of AngII-induced increase
Calcineurin Aβ (CnAβ)Neonatal Rat CardiomyocytesAngiotensin II + CCPASuppression of AngII-induced increase

Western Blotting for Protein Expression

Western blotting is an indispensable technique for examining the effects of this compound on protein expression and signaling pathways. This method allows for the detection and quantification of specific proteins in a complex mixture, providing information on changes in protein levels and post-translational modifications such as phosphorylation.

Research utilizing Western blotting has revealed that this compound can modulate the expression and phosphorylation status of various proteins. For instance, studies have shown that the selective adenosine A1 receptor agonist this compound (CPA) can stimulate concentration-dependent increases in the phosphorylation of the 42 kDa and 44 kDa forms of MAP kinase in transfected CHO cells nih.gov. This indicates an activation of the MAP kinase signaling pathway.

Furthermore, in studies of ischemia-induced brain injury, administration of this compound was found to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax in the hippocampus of mice, as determined by Western blot analysis researchgate.net. This suggests a neuroprotective role for CPA mediated through the regulation of apoptosis-related proteins. Another study in human spermatozoa demonstrated that CPA treatment led to an increase in the tyrosine phosphorylation of a subset of proteins, which is correlated with sperm capacitation oup.com.

Protein TargetBiological SystemTreatmentObserved Effect
MAP Kinase (42 kDa and 44 kDa forms)Transfected CHO-A1 cellsThis compound (CPA)Increased phosphorylation
Bcl-2Ischemic mouse hippocampusThis compound (CPA)Increased expression
BaxIschemic mouse hippocampusThis compound (CPA)Decreased expression
Various proteins (Mr 30,000–200,000)Human spermatozoaThis compound (CPA)Increased tyrosine phosphorylation
Calcineurin Aβ (CnAβ)Neonatal Rat CardiomyocytesAngiotensin II + CCPASuppression of AngII-induced protein expression

Positron Emission Tomography (PET) for Receptor Occupancy

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of receptor occupancy by a drug. In the context of this compound, PET studies are crucial for understanding how the compound interacts with its target, the A1 adenosine receptor, in the living brain.

PET imaging studies have been conducted to assess the occupancy of A1 adenosine receptors by various ligands, including this compound. These studies often use a radiolabeled tracer that binds to the A1 receptor. By comparing the tracer binding in the absence and presence of CPA, researchers can determine the degree to which CPA occupies the receptors.

Interestingly, studies in rodents have shown that the administration of this compound, an A1 receptor agonist, can lead to a paradoxical increase in the uptake of certain antagonist radiotracers snmjournals.orgresearchgate.net. Kinetic modeling of the PET data suggested that this was due to an increase in the tracer's binding potential rather than a direct competition for the binding site snmjournals.org. This phenomenon is thought to be related to the complex G-protein-coupled nature of the A1 receptor and the ability of agonists to induce conformational changes that can allosterically affect the binding of other ligands snmjournals.org.

While PET can be used to assess antagonist binding at A1 receptors, the measurement of agonist binding, such as that of this compound, can be more complex due to these dynamic receptor changes researchgate.net.

PET TracerAnimal ModelCompound AdministeredKey Finding
11C-MPDXRodentThis compound (CPA)Paradoxical increase in tracer uptake, suggesting an increase in tracer binding potential rather than direct competition. snmjournals.org
11C-MPDXRodentCaffeine (antagonist)Dose-dependent occupancy of A1 receptors could be assessed. snmjournals.org
11C-MPDXRodentDPCPX (antagonist)Dose-dependent occupancy of A1 receptors could be assessed. snmjournals.org

Q & A

Q. How can researchers optimize CPA delivery for studying sleep regulation without inducing cardiovascular side effects?

  • Targeted Delivery : Use intracerebroventricular (ICV) injections or convection-enhanced diffusion to restrict CPA to brain regions like the nucleus tractus solitarius .
  • Dose Escalation : Perform telemetry-based monitoring to identify sub-threshold doses that modulate sleep without altering HR/MAP .

Q. What in vitro models best replicate CPA’s anticonvulsant effects observed in vivo?

  • Models : Use hippocampal brain slices or induced pluripotent stem cell (iPSC)-derived neurons to measure CPA’s inhibition of glutamate release via A1-mediated presynaptic Ca²⁺ modulation .
  • Endpoint : Quantify synaptic transmission using patch-clamp electrophysiology or fluorescence Ca²⁺ imaging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.